Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 4-position, a benzyloxy group at the 5-position, and a methyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The specific substitutions are introduced through subsequent reactions:
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Benzyloxylation: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.
Esterification: The methyl ester group at the 2-position is typically introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine and benzyloxy substitutions enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator of these targets, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-fluoro-5-benzyloxyindole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-fluoroindole-2-carboxylate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
Methyl 5-benzyloxyindole-2-carboxylate: Lacks the fluorine atom, affecting its reactivity and interactions.
Methyl 4-chloro-5-benzyloxyindole-2-carboxylate: Substitution of fluorine with chlorine alters its electronic properties and reactivity.
The unique combination of fluorine and benzyloxy substitutions in this compound provides distinct chemical and biological characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14FNO3 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
methyl 4-fluoro-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14FNO3/c1-21-17(20)14-9-12-13(19-14)7-8-15(16(12)18)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
InChI Key |
ADSKQWNKFDBWEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.